METHYL 6-(2-HYDROXYPROPAN-2-YL)NICOTINATE

Description

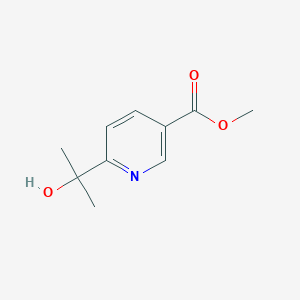

Methyl 6-(2-hydroxypropan-2-yl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted at the 3-position with a methyl ester group (-COOCH₃) and at the 6-position with a 2-hydroxypropan-2-yl group (-C(CH₃)₂OH). Its hydroxymethyl moiety may influence biological activity, such as enzyme inhibition or skin penetration, depending on formulation and substituent interactions.

Properties

IUPAC Name |

methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,13)8-5-4-7(6-11-8)9(12)14-3/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKHHBVOLPVPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions often require refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Methyl 6-(2-hydroxypropan-2-yl)nicotinate may involve continuous flow reactors to enhance the efficiency and yield of the reaction . The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-hydroxypropan-2-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of nic

Biological Activity

Methyl 6-(2-hydroxypropan-2-yl)nicotinate is a compound that has garnered attention for its significant biological activities, particularly its vasodilatory effects. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is an ester derivative of nicotinic acid, characterized by the presence of a hydroxyl group on the propyl chain. It is synthesized through various methods that typically involve the esterification of nicotinic acid with 2-hydroxypropan-2-ol. Efficient synthesis routes are crucial for producing this compound for both research and therapeutic applications.

The primary mechanism of action for this compound is its role as a vasodilator . The compound enhances local blood flow when administered topically, which is particularly beneficial in treating muscle and joint pain. This effect is mediated through the release of prostaglandin D2 , which interacts with peripheral blood capillaries to promote increased circulation.

Key Mechanisms:

- Vasodilation : Increases blood flow to localized areas.

- Prostaglandin Release : Facilitates the vasodilatory effect through biochemical pathways.

- Rubefacient Properties : Causes redness and warmth in the skin, indicating increased blood flow.

Biological Activity and Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its biological activity:

- Pain Relief : Its vasodilatory properties make it effective in alleviating muscle and joint pain.

- Topical Treatments : Often used in creams and ointments aimed at enhancing circulation in specific areas.

- Potential Cardiovascular Benefits : By improving blood flow, it may contribute positively to cardiovascular health.

Research Findings

Recent studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound. The compound effectively penetrates skin layers, which enhances its therapeutic efficacy.

Case Studies

Several case studies highlight its effectiveness in clinical settings:

- A study demonstrated significant pain relief in patients with chronic muscle pain after topical application of formulations containing this compound.

- Another research project indicated improved recovery times in athletes using topical applications pre-and post-exercise.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other nicotinic acid derivatives:

| Compound Name | Primary Activity | Mechanism of Action |

|---|---|---|

| This compound | Vasodilator | Prostaglandin D2 release |

| Methyl nicotinate | Vasodilator | Direct action on vascular smooth muscle |

| Methyl 2,6-bis(trifluoromethyl)nicotinate | Potential drug delivery | Enhanced lipophilicity for membrane penetration |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinate esters and derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of methyl 6-(2-hydroxypropan-2-yl)nicotinate with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity: The target compound’s hydroxymethyl group balances hydrophilicity and lipophilicity, contrasting with the highly lipophilic monasnicotinates B and C (e.g., compound 3’s 4-oxoundec-1-enyl chain increases logP by ~2 units) .

- Solubility: The hydroxyl group in this compound enhances aqueous solubility compared to the cyano and propylamino groups in the compound, which prioritize polar interactions .

- Skin Penetration: Nicotinate esters with shorter alkyl chains (e.g., methyl vs. ethyl esters) show faster skin absorption but shorter erythema persistence in topical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.